molecular formula C₂₄H₂₅ClFN₅O₂ B1663576 达可米替尼 CAS No. 1110813-31-4

达可米替尼

货号 B1663576
CAS 编号: 1110813-31-4
分子量: 469.9 g/mol
InChI 键: LVXJQMNHJWSHET-AATRIKPKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dacomitinib is an oral, highly selective quinazalone, part of the second-generation tyrosine kinase inhibitors . It is used to treat non-small cell lung cancer (NSCLC) with EGFR exon 19 deletion or exon 21 L858R substitution .


Synthesis Analysis

Dacomitinib could be achieved in 58% overall yield using a three-step synthesis . The reduction of the nitro group in compound 27 afforded compound 28. The acylation of 28 with (E)-4-(piperidin-1-yl)but-2-enoic acid 29 was catalyzed by 1-propanephosphonic acid cyclic (T3P) and 2,6-lutidine to give compound 30 .


Molecular Structure Analysis

Dacomitinib is designed as (2E)-N-16-4-(piperidin-1-yl) but-2-enamide . Its molecular formula is C24H25ClFN5O2 .


Chemical Reactions Analysis

Dacomitinib is a second-generation, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) . It can improve progression-free survival and overall survival in advanced non-small cell lung cancer patients with sensitive EGFR mutation compared to gefitinib .


Physical And Chemical Properties Analysis

Dacomitinib has a molecular weight of 469.94 . It is a small molecule .

科学研究应用

1. 非小细胞肺癌(NSCLC)中的疗效

Dacomitinib在EGFR突变阳性NSCLC的治疗中表现出显著的疗效。一项比较dacomitinib与吉非替尼在EGFR突变阳性NSCLC晚期患者的一线治疗中的研究表明,dacomitinib显著改善了无进展生存期(Wu et al., 2017)

2. 头颈部鳞状细胞癌的活性

Dacomitinib在铂类药物治疗失败的复发和/或转移性头颈部鳞状细胞癌患者中显示出临床疗效和可控制的毒性。这包括观察到的部分缓解率和显著比例患者的稳定疾病(Kim et al., 2014)

3. 非小细胞肺癌的应用

一项2期试验评估了dacomitinib在KRAS野生型非小细胞肺癌患者中的疗效、安全性和对健康相关生活质量的影响,这些患者在化疗和厄洛替尼失败后接受治疗。该研究为了解dacomitinib在这一特定患者群体中的潜在用途提供了见解(Reckamp等人,2014)

4. 固体肿瘤治疗的全球批准

Dacomitinib获得了全球批准,用于具有特定EGFR突变的转移性NSCLC患者的一线治疗。这一里程碑对于固体肿瘤的治疗具有重要意义,突显了该药物的更广泛应用(Shirley, 2018)

5. 既往治疗的晚期或转移性NSCLC中的疗效

研究调查了dacomitinib是否改善了重度既往治疗的晚期或转移性非小细胞肺癌患者的总生存期。这项研究扩展了对dacomitinib在不同NSCLC治疗阶段的效用的理解(Ellis et al., 2014)

6. NSCLC中的药代动力学模型

研究重点放在表征dacomitinib的吸收及其与其他药物(如质子泵抑制剂)相互作用的研究中,这是在NSCLC治疗背景下理解药物药代动力学和潜在药物相互作用的关键研究(Ruiz-Garcia et al., 2020)

7. 肝功能损害对药代动力学的影响

调查肝功能损害如何影响dacomitinib的药代动力学对于确保患者安全和优化肝功能障碍人群的剂量至关重要。这项研究为处方dacomitinib给肝功能健康程度不同的患者的临床医生提供了宝贵见解(Giri et al., 2015)

8. 高级实体肿瘤的I期研究

I期研究,如在日本患者中进行的一项研究,对于确定dacomitinib的安全性、耐受性和推荐的II期剂量至关重要。这些研究为进一步的临床测试和药物应用奠定了基础(Takahashi et al., 2012)

9. 心脏安全评估

评估dacomitinib对于患有晚期NSCLC的患者心电图参数的影响是评估药物安全性的关键方面,特别是关于其对心脏功能的影响(Tan et al., 2019)

10. 预测反应的生物标志物

对头颈部鳞状细胞癌等某些癌症的遗传景观进行研究已经确定了达可米替尼敏感性的潜在预测生物标志物。这有助于个性化治疗方法,并确定最有可能从达可米替尼疗法中受益的患者(Huang et al., 2016)

安全和危害

Dacomitinib may be very toxic if swallowed, irritating to skin, and risk of serious damages to eyes . It may also cause severe diarrhea, rash, stomatitis, and paronychia .

属性

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXJQMNHJWSHET-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149493
Record name Dacomitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Dacomitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11963
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Dacomitinib is an irreversible small molecule inhibitor of the activity of the human epidermal growth factor receptor (EGFR) family (EGFR/HER1, HER2, and HER4) tyrosine kinases. It achieves irreversible inhibition via covalent bonding to the cysteine residues in the catalytic domains of the HER receptors. The affinity of dacomitinib has been shown to have an IC50 of 6 nmol/L. The ErbB or epidermal growth factor (EGF) family plays a role in tumor growth, metastasis, and treatment resistance by activating downstream signal transduction pathways such as such as Ras-Raf-MAPK, PLCgamma-PKC-NFkB and PI3K/AKT through the tyrosine kinase-driven phosphorylation at the carboxy-terminus. Around 40% of cases show amplification of EGFR gene and 50% of the cases present the _EGFRvIII_ mutation which represents a deletion that produces a continuous activation of the tyrosine kinase domain of the receptor.
Record name Dacomitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11963
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dacomitinib

CAS RN

1110813-31-4
Record name Dacomitinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1110813-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dacomitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110813314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dacomitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11963
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dacomitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DACOMITINIB ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XJX250C20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

184-187 ºC
Record name Dacomitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11963
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dacomitinib
Reactant of Route 2
Reactant of Route 2
Dacomitinib
Reactant of Route 3
Reactant of Route 3
Dacomitinib
Reactant of Route 4
Reactant of Route 4
Dacomitinib
Reactant of Route 5
Reactant of Route 5
Dacomitinib
Reactant of Route 6
Reactant of Route 6
Dacomitinib

Citations

For This Compound
8,540
Citations
PA Jänne, SHI Ou, DW Kim, GR Oxnard… - The lancet …, 2014 - thelancet.com
… We did a trial of dacomitinib as initial systemic therapy in … We gave dacomitinib orally once daily (45 mg or 30 mg) until … 1.0) to investigate the activity of dacomitinib in all patients with a …
Number of citations: 126 www.thelancet.com
KL Reckamp, G Giaccone, DR Camidge, SM Gadgeel… - Cancer, 2014 - Wiley Online Library
… Patients received 45 mg of dacomitinib once daily on an empty stomach (2 hours before or after dacomitinib intake) on a continuous basis during a 21-day cycle. Dose interruptions of <…
Number of citations: 167 acsjournals.onlinelibrary.wiley.com
M Shirley - Drugs, 2018 - Springer
… In September 2018, dacomitinib received its first global approval, … Registration applications for the use of dacomitinib as first-line … in the development of dacomitinib leading to this first …
Number of citations: 81 link.springer.com
C Brzezniak, CA Carter, G Giaccone - Expert opinion on …, 2013 - Taylor & Francis
… second-generation irreversible TKI, dacomitinib . The use of dacomitinib, a pan inhibitor of the … Expert opinion: Data available suggest dacomitinib is effective in NSCLC patients both in …
Number of citations: 49 www.tandfonline.com
A Necchi, S Lo Vullo, F Perrone, D Raggi… - BJU …, 2018 - Wiley Online Library
… that of dacomitinib. Additionally, if we look at the results that we achieved with dacomitinib in … In conclusion, at present the use of dacomitinib provided the most promising results in the …
RMJM van Geel, EMJ van Brummelen… - British journal of …, 2020 - nature.com
… The RP2D with continuous dacomitinib dosing was 15 mg of dacomitinib plus 6 mg of PD-0325901 (21 days on/7 days off), but major toxicity, including rash (85%), diarrhoea (88%) and …
Number of citations: 29 www.nature.com
YL Wu, Y Cheng, X Zhou, KH Lee, K Nakagawa… - The Lancet …, 2017 - thelancet.com
Background Dacomitinib is a second-generation, irreversible EGFR tyrosine kinase inhibitor. We compared its efficacy and safety with that of the reversible EGFR tyrosine kinase …
Number of citations: 016 www.thelancet.com
C Bergonzini, A Leonetti, M Tiseo… - Expert Opinion on …, 2020 - Taylor & Francis
… receiving dacomitinib compared to gefitinib. Interestingly, only one patient of the dacomitinib … , afatinib, dacomitinib and osimertinib, and showed that dacomitinib and osimertinib can be …
Number of citations: 15 www.tandfonline.com
PM Ellis, FA Shepherd, M Millward, F Perrone… - The Lancet …, 2014 - thelancet.com
Background Dacomitinib is an irreversible pan-HER tyrosine-kinase inhibitor with preclinical and clinical evidence of activity in non-small-cell lung cancer. We designed BR.26 to …
Number of citations: 133 www.thelancet.com
SS Ramalingam, PA Jänne, T Mok, K O'Byrne… - The lancet …, 2014 - thelancet.com
… Dacomitinib is an irreversible pan-EGFR family tyrosine kinase inhibitor. Findings from a … efficacy for dacomitinib compared with erlotinib. We aimed to compare dacomitinib with erlotinib …
Number of citations: 149 www.thelancet.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。